5-hydroxypentanehydrazide
CAS No.: 2034-25-5
Cat. No.: VC11570404
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034-25-5 |
|---|---|
| Molecular Formula | C5H12N2O2 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 5-hydroxypentanehydrazide |
| Standard InChI | InChI=1S/C5H12N2O2/c6-7-5(9)3-1-2-4-8/h8H,1-4,6H2,(H,7,9) |
| Standard InChI Key | INQRVENAXALNOT-UHFFFAOYSA-N |
| Canonical SMILES | C(CCO)CC(=O)NN |
Introduction
Chemical Identity and Synthesis of 5-Hydroxypentanehydrazide
5-Hydroxypentanehydrazide, systematically named as pentane-5-hydroxyl-1-carbohydrazide, belongs to the carboxyhydrazide class. Its molecular formula C₅H₁₂N₂O₂ corresponds to a 156.17 g/mol molar mass, featuring a five-carbon aliphatic chain terminated by a hydroxyl group (-OH) and a carbohydrazide (-CONHNH₂) moiety . The compound’s synthesis involves nucleophilic ring-opening of δ-valerolactone with hydrazine hydrate in methanol under reflux conditions, yielding colorless prismatic crystals in 88% efficiency .
Synthetic Protocol
The optimized procedure entails:
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Combining δ-valerolactone (9.99 mmol) with hydrazine hydrate (4.0 mmol) in methanol (5 mL).
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Refluxing the mixture for 24 hours.
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Cooling to room temperature, inducing crystallization.
This method avoids chromatographic purification, favoring high yields (88%) and purity confirmed via melting point analysis (375–379 K) .
Crystallographic and Conformational Analysis
Crystal Structure Determination
Single-crystal X-ray diffraction reveals 5-hydroxypentanehydrazide crystallizes in the orthorhombic Pca2₁ space group with unit cell parameters a = 9.8412(3) Å, b = 6.2104(2) Å, c = 17.2177(6) Å, and Z = 4 . The asymmetric unit contains one molecule without solvent inclusion, stabilized by N—H⋯O and O—H⋯O hydrogen bonds (Table 1) .
Table 1: Selected crystallographic data for 5-hydroxypentanehydrazide
| Parameter | Value |
|---|---|
| Empirical formula | C₅H₁₂N₂O₂ |
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| a (Å) | 9.8412(3) |
| b (Å) | 6.2104(2) |
| c (Å) | 17.2177(6) |
| Volume (ų) | 1052.24(6) |
| Density (g/cm³) | 1.313 |
Bond Geometry and Torsional Angles
Key bond lengths include C=O (1.2375 Å), C—N (1.3376 Å), and N—N (1.4193 Å), consistent with aliphatic hydrazides . The hydrazide group (N1–N2–C1–O1) forms a dihedral angle of 54.8° with the carbon chain plane (C1–C2–C3–C4–C5), a conformation stabilized by intramolecular steric and electronic factors . This angular disposition aligns with literature values for analogous compounds, such as 54.54° in dodecanehydrazide and 57.08° in hexanehydrazide derivatives .
Supramolecular Interactions and Hirshfeld Surface Analysis
Hydrogen Bonding Network
The crystal packing is dominated by O—H⋯O and N—H⋯O interactions (Table 2). The hydroxyl group (O2–H2) donates a proton to the carbonyl oxygen (O1) of an adjacent molecule, forming infinite chains along the b-axis . Simultaneously, the hydrazide N–H groups engage in N1–H1A⋯O1 and N2–H2A⋯O1 bonds, creating a three-dimensional network .
Table 2: Hydrogen bond parameters for 5-hydroxypentanehydrazide
| D–H⋯A | d(D–H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| O2–H2⋯O1 | 0.84 | 1.95 | 2.776(2) | 167.3 |
| N1–H1A⋯O1 | 0.88(2) | 2.08(2) | 2.952(2) | 173(2) |
| N2–H2A⋯O1 | 0.88(2) | 2.24(2) | 3.026(2) | 149(2) |
Weak Intermolecular Contacts
Hirshfeld surface analysis quantifies non-classical interactions:
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H⋯H contacts contribute 67.2% of the surface, reflecting van der Waals forces.
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C⋯H (11.3%) and O⋯H (21.5%) interactions further stabilize the lattice .
Fingerprint plots reveal that O⋯H contacts exhibit sharp spikes characteristic of strong hydrogen bonds, whereas H⋯H contacts show broad distributions indicative of dispersion forces .
Comparative Analysis with Aliphatic Hydrazides
Table 3: Conformational angles of aliphatic hydrazides
| Compound | Chain Length | Dihedral Angle (°) |
|---|---|---|
| 5-Hydroxypentanehydrazide | C5 | 54.8 |
| Dodecanehydrazide | C12 | 54.54 |
| Nonanehydrazide | C9 | 56.33 |
| Hexanehydrazide | C6 | 57.08 |
The consistent dihedral angles (~54°–57°) across varying chain lengths suggest that hydrazide group orientation is governed by electronic delocalization rather than steric effects . This conformational uniformity facilitates predictable derivative synthesis.
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